4-[4-(Trifluoroacetyl)piperazin-1-YL]benzaldehyde
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Overview
Description
4-[4-(Trifluoroacetyl)piperazin-1-YL]benzaldehyde is a chemical compound with the molecular formula C13H13F3N2O2. It is characterized by the presence of a trifluoroacetyl group attached to a piperazine ring, which is further connected to a benzaldehyde moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Trifluoroacetyl)piperazin-1-YL]benzaldehyde typically involves the reaction of 4-piperazinylbenzaldehyde with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-piperazinylbenzaldehyde and trifluoroacetic anhydride.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions. The temperature is maintained at a moderate level, typically around room temperature to 50°C.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Trifluoroacetyl)piperazin-1-YL]benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the trifluoroacetyl group.
Major Products Formed
Oxidation: Formation of 4-[4-(Trifluoroacetyl)piperazin-1-YL]benzoic acid.
Reduction: Formation of 4-[4-(Trifluoroacetyl)piperazin-1-YL]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(Trifluoroacetyl)piperazin-1-YL]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a building block for drug development.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(Trifluoroacetyl)piperazin-1-YL]benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoroacetyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The piperazine ring can modulate the compound’s binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
4-[4-(Trifluoroacetyl)piperazin-1-YL]benzaldehyde can be compared with other similar compounds, such as:
4-[4-(Acetyl)piperazin-1-YL]benzaldehyde: Similar structure but with an acetyl group instead of a trifluoroacetyl group.
4-[4-(Methoxyacetyl)piperazin-1-YL]benzaldehyde: Similar structure but with a methoxyacetyl group.
4-[4-(Chloroacetyl)piperazin-1-YL]benzaldehyde: Similar structure but with a chloroacetyl group.
The presence of the trifluoroacetyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications .
Properties
IUPAC Name |
4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2/c14-13(15,16)12(20)18-7-5-17(6-8-18)11-3-1-10(9-19)2-4-11/h1-4,9H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSBEWFVRYNALS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C=O)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70699263 |
Source
|
Record name | 4-[4-(Trifluoroacetyl)piperazin-1-yl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70699263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122648-76-4 |
Source
|
Record name | 4-[4-(Trifluoroacetyl)piperazin-1-yl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70699263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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